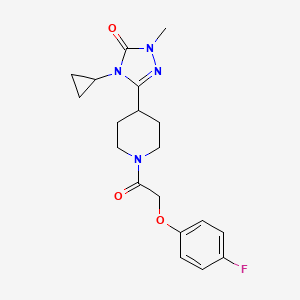
4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one and its derivatives are actively researched for their synthesis and structural properties. Studies like the one by Shukla et al. (2017) focus on synthesizing and characterizing biologically active derivatives of 1,2,4 triazoles, emphasizing their intermolecular interactions and molecular packing, which are crucial for understanding their biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Application in Antibacterial Agents
- Compounds like 4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one are used in developing novel antibacterial agents. For example, Huang et al. (2010) synthesized derivatives with potent antibacterial activity against various strains, including Staphylococcus aureus and Staphylococcus epidermidis (Huang, Zhang, Chen, Jia, & Li, 2010).
Antagonist Activity in Neurological Research
- In neurological research, derivatives of this compound are investigated for their antagonist activities. Watanabe et al. (1992) explored derivatives for their 5-HT2 (serotonin receptor) antagonist activity, which is significant in understanding and treating various neurological disorders (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Enzyme Inhibition Properties
- The enzyme inhibition properties of 1,2,4-triazole derivatives are a key area of research. Asif et al. (2022) synthesized novel azinane triazole-based derivatives to study their effectiveness as inhibitors for various enzymes, including acetylcholinesterase and α-glucosidase, relevant in treating conditions like Alzheimer’s disease and diabetes mellitus (Asif, Kamal, Rehman, Rasool, & Akash, 2022).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking, are conducted to understand the interaction and stability of these compounds. For instance, Karayel (2021) conducted a detailed study of the tautomeric properties and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their potential as EGFR inhibitors (Karayel, 2021).
Antifungal Applications
- Research into antifungal applications of these compounds is also prominent. Sangshetti and Shinde (2011) synthesized a novel series of derivatives and evaluated them for antifungal activities, offering potential new treatments against various fungal infections (Sangshetti & Shinde, 2011).
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-22-19(26)24(15-4-5-15)18(21-22)13-8-10-23(11-9-13)17(25)12-27-16-6-2-14(20)3-7-16/h2-3,6-7,13,15H,4-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVGXALJWWRJLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2404461.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)
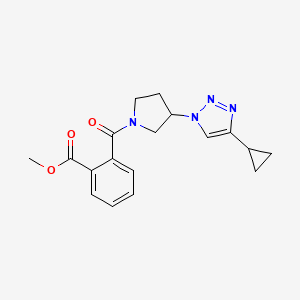
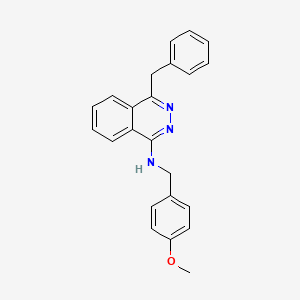
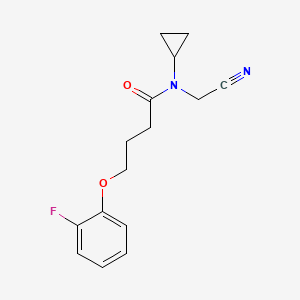
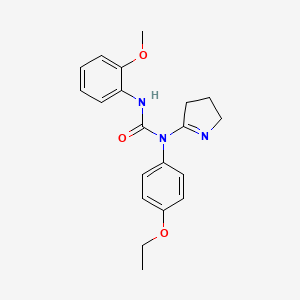
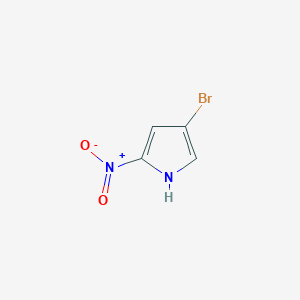
![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)
![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)
![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)
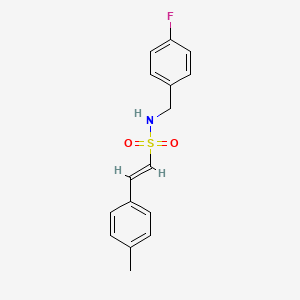
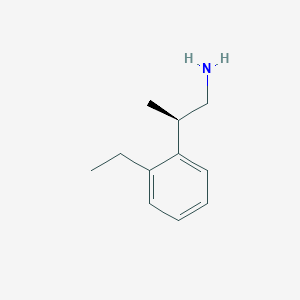
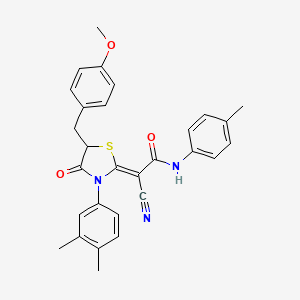
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)